1-(2-Bromo-4-(trifluoromethyl)phenyl)-4-methylpiperazine

Description

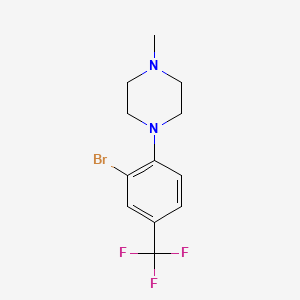

1-(2-Bromo-4-(trifluoromethyl)phenyl)-4-methylpiperazine is a substituted phenylpiperazine derivative featuring a bromine atom at the ortho position (C2) and a trifluoromethyl (-CF₃) group at the para position (C4) on the phenyl ring. The piperazine moiety is substituted with a methyl group at the N4 position.

Properties

IUPAC Name |

1-[2-bromo-4-(trifluoromethyl)phenyl]-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrF3N2/c1-17-4-6-18(7-5-17)11-3-2-9(8-10(11)13)12(14,15)16/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNZJWUBDLGBLTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-(trifluoromethyl)phenyl)-4-methylpiperazine typically involves the reaction of 1-(2-Bromo-4-(trifluoromethyl)phenyl)piperazine with methylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or nickel complexes to facilitate the methylation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps such as bromination of the phenyl ring followed by introduction of the trifluoromethyl group and subsequent piperazine ring formation.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4-(trifluoromethyl)phenyl)-4-methylpiperazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted piperazines, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

1-(2-Bromo-4-(trifluoromethyl)phenyl)-4-methylpiperazine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-(trifluoromethyl)phenyl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Table 1: Positional Isomers of Brominated Phenylpiperazines

Key Observations :

Functional Group Variations

Table 2: Analogues with Trifluoromethyl (-CF₃) and Alternative Substituents

Key Observations :

- Unlike broflanilide, which contains a benzamide core, the target compound’s piperazine ring may interact with amine-binding enzyme pockets (e.g., D-amino acid oxidase) .

- 3-TFMPP lacks bromine but shares the -CF₃ group, highlighting the role of halogenation in modulating target selectivity .

Key Observations :

Biological Activity

1-(2-Bromo-4-(trifluoromethyl)phenyl)-4-methylpiperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a bromo and trifluoromethyl group on the phenyl moiety. This unique structural configuration is believed to influence its biological activity significantly. The trifluoromethyl group is known for enhancing lipophilicity and modulating the interaction of the compound with biological targets .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds featuring the trifluoromethyl group. For instance, research has shown that certain N-(trifluoromethyl)phenyl substituted derivatives exhibit potent activity against antibiotic-resistant Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis . Although specific data on this compound is limited, its structural analogs suggest potential effectiveness against similar pathogens.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 0.78 μg/mL |

| Compound B | E. faecalis | 0.78 μg/mL |

| Compound C | MRSA | 1.56 μg/mL |

Enzyme Inhibition

Compounds with piperazine moieties have been studied for their inhibitory effects on various enzymes. Notably, some derivatives have shown selective inhibition against monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases . The mechanism of action typically involves reversible competitive inhibition, which could be applicable to this compound if similar interactions are confirmed.

Table 2: Inhibitory Activity of Piperazine Derivatives

| Compound | Target Enzyme | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| Compound D | MAO-B | 0.71 | 56.34 |

| Compound E | AChE | 4.32 | N/A |

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group has been shown to influence the biological activity significantly. SAR studies indicate that increasing lipophilicity through halogen substitutions enhances antimicrobial potency . Additionally, modifications in the piperazine ring can alter enzyme inhibition profiles, suggesting that careful tuning of substituents can optimize therapeutic effects.

Case Studies

Several studies have explored the biological activity of compounds structurally similar to this compound:

- Antibacterial Efficacy : A study demonstrated that related compounds effectively inhibited biofilm formation in S. aureus, outperforming traditional antibiotics like vancomycin .

- Neuroprotective Potential : Research on piperazine derivatives indicated their potential as dual inhibitors for MAO-B and AChE, which are critical targets in treating Alzheimer's disease .

- Metabolic Stability : Investigations into the metabolic profiles of similar compounds revealed that structural modifications could enhance solubility and stability while maintaining efficacy against target pathogens .

Q & A

Q. What synthetic routes are commonly employed for 1-(2-Bromo-4-(trifluoromethyl)phenyl)-4-methylpiperazine?

The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, reacting 2-bromo-4-(trifluoromethyl)aniline derivatives with 1-methylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) at room temperature, followed by purification via silica gel chromatography (ethyl acetate/hexane mixtures). Reaction progress is monitored by TLC (hexane:EtOAc = 2:1) . Propargyl bromide or similar alkylating agents may introduce substituents, as seen in analogous piperazine syntheses .

Q. Which analytical techniques are essential for structural confirmation?

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.3–7.6 ppm for bromo/CF₃-substituted aryl) and piperazine methyl groups (δ 2.3–2.5 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]+ expected for C₁₂H₁₃BrF₃N₂).

- Elemental Analysis : Ensures C, H, N content within ±0.4% of theoretical values .

- X-ray Diffraction (XRD) : Resolves crystal packing and chair conformations of the piperazine ring, if crystallizable .

Q. How do researchers assess purity and reaction efficiency?

Purity is confirmed via HPLC (≥95%), while reaction yields depend on steric effects from the trifluoromethyl group. For example, bulky substituents may reduce yields to 39–50%, necessitating optimization with phase-transfer catalysts or microwave-assisted heating .

Advanced Research Questions

Q. What strategies mitigate low yields in sterically hindered piperazine syntheses?

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 mins vs. 6–7 hours) and improves yields by 15–20% .

- Alternative bases : Replace K₂CO₃ with Cs₂CO₃ to enhance nucleophilicity in hindered environments .

- Solvent optimization : Use acetonitrile or THF instead of DMF to reduce side reactions .

Q. How can crystallographic disorder in XRD studies of piperazine derivatives be resolved?

Disorder is addressed via:

- Occupancy refinement : Adjusting ratios of disordered conformers (e.g., chair-to-chair transitions) in software like SHELXL .

- Hydrogen-bond analysis : Stabilizing specific conformations through intermolecular interactions (e.g., N–H⋯O/F contacts) .

Q. What computational methods predict bioactivity and selectivity?

- Molecular docking (AutoDock Vina) : Screens against targets like tyrosine kinases, leveraging the trifluoromethyl group’s electron-withdrawing effects for binding affinity .

- QSAR models : Correlate substituent Hammett σ values (e.g., CF₃: σₚ = 0.54) with antimicrobial IC₅₀ data from analogs .

Q. How do substituent positions (e.g., bromo vs. CF₃) influence biological activity?

- Bromo groups : Enhance halogen bonding with protein targets (e.g., kinase ATP pockets), increasing inhibition potency .

- Trifluoromethyl groups : Improve metabolic stability and membrane permeability due to lipophilicity (logP ~3.2) .

- Positional effects : Para-substituted CF₃ shows higher anticancer activity (IC₅₀ = 8.2 µM) than ortho-substituted analogs (IC₅₀ = 23.4 µM) in docking studies .

Q. How should conflicting bioactivity data across studies be addressed?

- Standardized assays : Re-evaluate compounds under uniform conditions (e.g., MIC for antimicrobials, IC₅₀ for kinases) .

- Controlled SAR studies : Systematically vary substituents (e.g., replace Br with Cl or CF₃ with CH₃) to isolate electronic/steric effects .

Methodological Guidelines

Designing derivatives for improved selectivity:

- Fragment-based design : Incorporate fluorobenzyl fragments (e.g., 4-fluorobenzyl in ) to enhance kinase selectivity .

- Prodrug strategies : Introduce hydrolyzable esters (e.g., acetyl) to improve solubility and bioavailability .

Predicting physicochemical properties:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.